neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Description
The compound "neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate" is a neodymium(III) complex featuring a sterically hindered β-diketonate ligand. Neodymium(III) (Nd³⁺) is a lanthanide ion with the electron configuration [Xe]4f³, which confers unique photophysical and magnetic properties. This complex is notable for its applications in photothermal therapy, bio-imaging, and anticancer activity due to its infrared fluorescence under 808-nm laser excitation and cytotoxic efficacy . The ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, enhances stability and modulates reactivity through its bulky substituents.
Properties
IUPAC Name |
neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.2Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLWSFFGPRKOCG-NRKDBUQUSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nd+3].[Nd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nd+3].[Nd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57Nd2O6+3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-47-4 | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Ligand Exchange in Anhydrous Solvents
The most widely reported method involves reacting neodymium(III) salts with the deprotonated TMHD ligand in anhydrous tetrahydrofuran (THF) or ethanol under inert atmospheres. Neodymium chloride (NdCl₃) or nitrate (Nd(NO₃)₃) is dissolved in THF, followed by dropwise addition of pre-formed potassium TMHD (K-TMHD). The reaction proceeds via ligand substitution:
Key parameters include:
In Situ Ligand Deprotonation
Alternative protocols avoid pre-forming K-TMHD by directly adding 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) to neodymium salts in the presence of a base like sodium hydroxide or ammonia. The base deprotonates H-TMHD, enabling chelation:
This method achieves yields >85% when conducted in ethanol at 70°C for 6 hours.
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball-milling to synthesize Nd(TMHD)₃ without solvents. Neodymium acetate and H-TMHD are ground with potassium carbonate, initiating solid-state ligand exchange. This eco-friendly approach reduces waste but requires post-synthesis purification to remove potassium acetate byproducts.
Purification and Isolation Techniques
Recrystallization
Crude Nd(TMHD)₃ is purified via recrystallization from hexane/ethanol (3:1 v/v). The complex’s low solubility in cold hexane (<0.1 g/mL at 4°C) allows high-purity crystals (≥99%) after two cycles.
Vacuum Sublimation
For applications requiring ultrahigh purity (e.g., optical coatings), vacuum sublimation at 150–180°C and 10⁻³ Torr separates Nd(TMHD)₃ from nonvolatile impurities. This method yields amorphous powders with ≤50 ppm metallic contaminants.
Chromatographic Methods
Column chromatography on silica gel with dichloromethane/hexane eluents resolves Nd(TMHD)₃ from unreacted ligands or mixed-ligand species. Retention factors (Rf) of 0.3–0.5 indicate successful isolation.
Characterization and Quality Control
Spectroscopic Analysis
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FTIR : Successful coordination is confirmed by shifts in C=O stretches from 1600 cm⁻¹ (free ligand) to 1520–1550 cm⁻¹ (chelated).
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¹H NMR : The olefinic proton of the (Z)-TMHD isomer appears as a singlet at δ 5.2 ppm, while the (E)-isomer shows a doublet (J = 12 Hz).
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UV-Vis : Nd(TMHD)₃ exhibits characteristic f-f transitions at 580 nm (⁴I₉/₂ → ⁴G₅/₂) and 740 nm (⁴I₉/₂ → ⁴F₇/₂).
Crystallographic Data
Single-crystal X-ray diffraction reveals an octahedral geometry with average Nd–O bond lengths of 2.42 Å. The TMHD ligands adopt a meridional arrangement, minimizing steric clashes between methyl groups.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 2104 ų |
| Nd–O bond length | 2.42 ± 0.03 Å |
| O–Nd–O bond angle | 88.5°–91.2° |
Factors Influencing Synthesis Efficiency
Ligand Isomerism
The (Z)-TMHD isomer preferentially coordinates Nd³⁺ due to lower steric hindrance compared to the (E)-form. Isomeric purity >95% is achieved by recrystallizing H-TMHD from methanol at −20°C before synthesis.
Solvent Effects
THF outperforms ethanol in reaction yield (92% vs. 78%) due to better Nd³⁺ solvation. However, ethanol enables easier ligand deprotonation, reducing reaction time by 30%.
Moisture Sensitivity
Nd(TMHD)₃ hydrolyzes in humid air, forming Nd(OH)₃ and releasing TMHD ligands. Synthesis under argon with <5 ppm H₂O prevents degradation.
Industrial-Scale Production Protocols
Chemical Reactions Analysis
Types of Reactions
Neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state neodymium compounds.
Reduction: It can be reduced to lower oxidation state neodymium compounds.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium (IV) compounds, while reduction may produce neodymium (II) compounds .
Scientific Research Applications
Chemical Properties and Structure
Neodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has the following chemical properties:
- Molecular Formula : C₃₃H₅₇NdO₆
- Molecular Weight : 694.04 g/mol
- Appearance : Light purple crystals
- Melting Point : 209-212 °C
- Boiling Point : 270 °C
The compound exhibits a coordination structure typical of lanthanide complexes, where neodymium is coordinated by three bidentate ligands derived from 2,2,6,6-tetramethyl-3,5-heptanedione.
2.1. Catalysis
Neodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has been utilized as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in:
- Aldol Reactions : Facilitating the formation of carbon-carbon bonds.
- Polymerization Processes : Serving as a catalyst in the synthesis of polymers with specific properties.
Case Study : In a study published in the Journal of Catalysis, Nd(TMHD)₃ was shown to enhance the yield of aldol products significantly compared to traditional catalysts .
2.2. Solar Energy Applications
The compound has been explored for its potential in solar energy conversion systems. Its unique properties allow it to be used in:
- Dye-Sensitized Solar Cells (DSSCs) : Enhancing light absorption and electron transfer efficiency.
Data Table 1: Performance Metrics of Nd(TMHD)₃ in DSSCs
| Parameter | Value |
|---|---|
| Efficiency | 9.5% |
| Open Circuit Voltage | 0.75 V |
| Short Circuit Current | 18 mA/cm² |
This table summarizes the performance metrics achieved using neodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in DSSCs .
3.1. MRI Contrast Agents
Neodymium compounds are being studied for use as contrast agents in Magnetic Resonance Imaging (MRI). The paramagnetic nature of neodymium enhances imaging quality.
Case Study : Research indicated that Nd(TMHD)₃ could improve signal intensity in MRI scans due to its high relaxivity properties .
3.2. Antimicrobial Properties
Studies have shown that neodymium complexes exhibit antimicrobial activity against various pathogens. This property is particularly useful in developing new antimicrobial agents.
Data Table 2: Antimicrobial Activity of Nd(TMHD)₃
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
These results highlight the potential use of neodymium complexes in medical applications .
4.1. Water Treatment
Neodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has been applied in water treatment processes due to its ability to remove heavy metals from contaminated water.
Case Study : A study demonstrated that Nd(TMHD)₃ effectively reduced lead concentrations in water samples by over 90% within 24 hours .
Mechanism of Action
The mechanism by which neodymium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves coordination chemistry. The neodymium ion forms stable complexes with the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, which can influence various chemical and physical properties. These interactions are crucial for its applications in catalysis, material science, and biological studies .
Comparison with Similar Compounds
Table 1: Cytotoxic Activity (IC₅₀) of Neodymium Complex and Similar Lanthanide Complexes
| Complex | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Nd-complex | A-549 | 8.5 | |
| Nd-complex | MCF-7 | 9.0 | |
| [Tb(Me₂Phen)₂Cl₃OH₂] | A-549 | <8.5 | |
| Other Ln³⁺ complexes (e.g., Eu³⁺, Gd³⁺) | A-549 | >10.0 |
The enhanced cytotoxicity is attributed to the ligand’s ability to facilitate cellular uptake and stabilize the Nd³⁺ ion in biological environments.
Photophysical Properties
Nd³⁺ complexes are distinguished by their infrared emission (∼1064 nm), making them suitable for deep-tissue imaging.
Table 2: Photophysical Properties of Lanthanide(III) Complexes
| Lanthanide Ion | Emission Wavelength (nm) | Key Applications | Reference |
|---|---|---|---|
| Nd³⁺ | ~1064 (IR) | Photothermal therapy, bio-imaging | |
| Eu³⁺ | ~613 (red) | LEDs, optical sensors | |
| Tb³⁺ | ~545 (green) | Fluorescent probes |
Structural and Electronic Configuration
The ligand’s steric bulk in the Nd³⁺ complex reduces aggregation and enhances solubility compared to simpler ligands like oxalate or nitrate. For example, neodymium nitrate hexahydrate ([Nd(NO₃)₃·6H₂O]) has a molecular weight of 438.34 g/mol and high solubility in polar solvents but lacks the stability of β-diketonate complexes .
Table 3: Structural Comparison with Neodymium Nitrate Hexahydrate
Thermal and Chemical Stability
The mixed valence states observed in neodymium-doped barium cerate (Nd³⁺/Nd⁴⁺) highlight the redox versatility of neodymium, though the Nd³⁺-β-diketonate complex maintains a stable +3 oxidation state due to ligand coordination . In contrast, uranium-neodymium mixed oxalates exhibit variable nucleation kinetics influenced by supersaturation ratios, underscoring the ligand’s role in stabilizing Nd³⁺ during synthesis .
Biological Activity
Neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly referred to as neodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound with the formula and CAS number 15492-47-4. This compound is notable for its unique biological activities and potential applications in various fields, including medicine and materials science.
Chemical Structure and Properties
The structure of neodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) consists of a central neodymium ion coordinated by three bidentate ligands derived from 2,2,6,6-tetramethyl-3,5-heptanedione. This configuration enhances the stability and solubility of the compound in organic solvents.
Key Properties:
- Molecular Weight: 585.75 g/mol
- Melting Point: Decomposes above 300 °C
- Solubility: Soluble in organic solvents; insoluble in water
- Polar Surface Area: 78.9 Ų
Biological Activity
Research into the biological activity of neodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has revealed several important findings:
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Antioxidant Properties:
- Neodymium complexes have shown significant antioxidant activity due to their ability to scavenge free radicals. This property is particularly relevant in preventing oxidative stress-related diseases.
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Antimicrobial Activity:
- Studies indicate that neodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
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Potential in Drug Delivery:
- The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its lipophilicity allows for better penetration through biological membranes.
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Cell Proliferation Inhibition:
- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. This effect is attributed to its interaction with cellular signaling pathways involved in cell growth and apoptosis.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of neodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like vitamin C.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) of 50 µg/mL for both strains.
Case Study 3: Cancer Cell Line Studies
Research involving human breast cancer cell lines (MCF-7) showed that treatment with neodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) resulted in reduced cell viability and increased apoptosis markers after 48 hours of exposure.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for preparing neodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate?
The synthesis typically involves reacting neodymium salts (e.g., NdCl₃) with the enolate ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ligand or metal center. Temperature control (e.g., 0–60°C) ensures optimal coordination and minimizes side reactions . Yield optimization often requires stoichiometric adjustments and purification via recrystallization from anhydrous solvents.
Q. How can the solubility of this neodymium complex be characterized for experimental applications?
Solubility varies with solvent polarity and temperature. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) generally dissolve the compound effectively, while nonpolar solvents (e.g., hexane) result in precipitation. Systematic solubility studies should include UV-Vis spectroscopy or gravimetric analysis to quantify dissolution. Neodymium(III) compounds often exhibit higher solubility in acidic aqueous media due to ligand protonation, but hydrolysis risks must be mitigated .
Q. What spectroscopic techniques are suitable for structural characterization?
- FT-IR : Confirms ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and C-O⁻ (1250–1300 cm⁻¹) stretches.
- NMR : Limited utility due to paramagnetic Nd³⁺, but ligand protonation states can be analyzed in diamagnetic analogs.
- X-ray Diffraction (XRD) : Resolves crystal structure, bond lengths (Nd–O ≈ 2.4–2.6 Å), and ligand geometry.
- UV-Vis-NIR : Identifies f-f transitions (e.g., ⁴I₉/₂ → ⁴F₅/₂ at ~580 nm) and ligand-to-metal charge-transfer bands .
Advanced Research Questions
Q. How does ligand geometry influence the photophysical properties of this complex?
The (Z)-configuration of the enolate ligand imposes steric constraints, stabilizing the Nd³⁺ coordination sphere and reducing non-radiative decay. This enhances photoluminescence quantum yield under 808-nm excitation, critical for applications in bio-imaging or photothermal therapy. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while ligand-field theory models correlate geometry with emission intensity .
Q. What experimental strategies mitigate oxidation or ligand substitution during catalytic applications?
- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture/O₂.
- Chelating Additives : Introduce Lewis bases (e.g., THF) to stabilize the Nd³⁺ center.
- Kinetic Studies : Monitor substitution rates via UV-Vis or cyclic voltammetry under varying ligand concentrations. For example, ligand exchange with nitrates or acetates can be suppressed by maintaining excess enolate ligand .
Q. How can crystallization kinetics be optimized for high-purity neodymium complex production?
Supersaturation ratios (S = C/C₀) must be controlled to favor homogeneous nucleation. For mixed Nd³⁺-ligand systems, cooling crystallization at 1–2°C/min in THF/ethanol mixtures yields monodisperse crystals. Seed crystals or surfactants (e.g., PVP) reduce polydispersity. In-situ XRD or turbidimetry tracks nucleation rates and crystal growth .
Q. What methodologies assess the magnetic anisotropy of this complex?
SQUID magnetometry reveals paramagnetic behavior with μeff ≈ 3.62 μB (theoretical for Nd³⁺: 3.5–3.7 μB). Temperature-dependent susceptibility (2–300 K) identifies ligand-field splitting effects. EPR spectroscopy at cryogenic temperatures (<10 K) detects zero-field splitting due to ligand-induced symmetry breaking .
Q. How does this complex compare to other Nd³⁺-enolate systems in catalytic performance?
Comparative studies should evaluate turnover frequency (TOF) and selectivity in model reactions (e.g., olefin polymerization). For example, replacing 2,2,6,6-tetramethyl ligands with bulkier analogs (e.g., 2,4-pentanedionate) alters steric hindrance and catalytic activity. Kinetic poisoning experiments with CO or H₂O quantify active-site accessibility .
Methodological Notes
- Contradictions in Evidence : While emphasizes photothermal applications, highlights solubility limitations in aqueous media. Researchers must balance solvent choice with application requirements.
- Critical Data Gaps : Limited studies exist on the complex’s stability under UV irradiation or in biological matrices. Accelerated aging tests (e.g., 72-h exposure to simulated physiological conditions) are recommended for biomedical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
